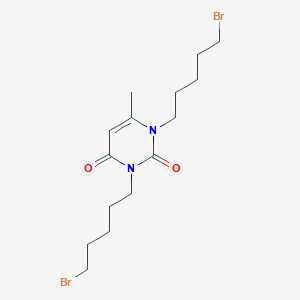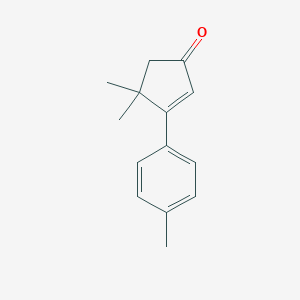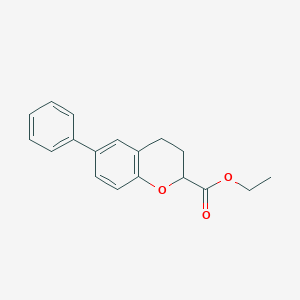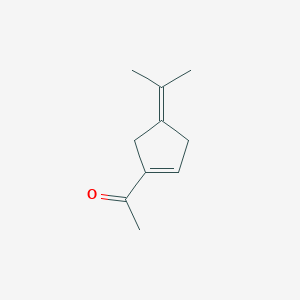
1-Acetyl-4-isopropylidene-cyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-isopropylidene-cyclopentene is an organic compound with the molecular formula C10H14O It is a cyclopentene derivative featuring an acetyl group and an isopropylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Acetyl-4-isopropylidene-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product.
Another method involves the use of isopropylidene derivatives and their subsequent reaction with acetylating agents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-4-isopropylidene-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentene derivatives
Aplicaciones Científicas De Investigación
1-Acetyl-4-isopropylidene-cyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-4-isopropylidene-cyclopentene involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Acetyl-4-isopropenyl-1-cyclopentene
- 1-Acetyl-4-methylidene-cyclopentene
- 1-Acetyl-4-ethylidene-cyclopentene
Uniqueness
1-Acetyl-4-isopropylidene-cyclopentene is unique due to the presence of both an acetyl group and an isopropylidene group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, which are not observed in similar compounds. These unique features make it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
55873-39-7 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(4-propan-2-ylidenecyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-5-10(6-9)8(3)11/h5H,4,6H2,1-3H3 |
Clave InChI |
CGJITSGJZMOQEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CC=C(C1)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


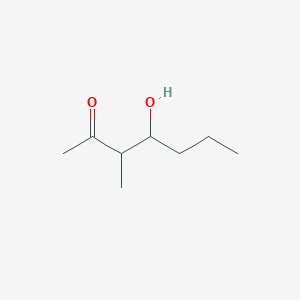
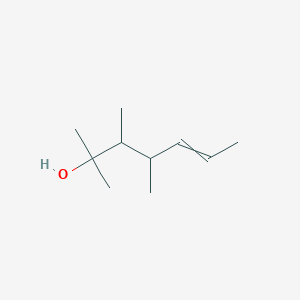

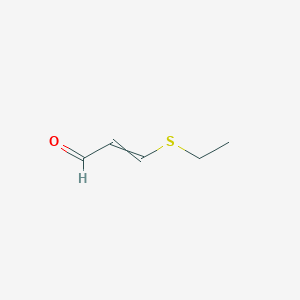
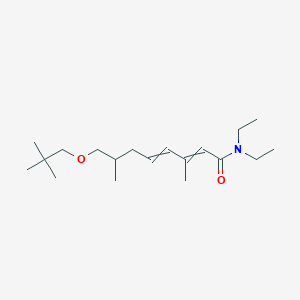

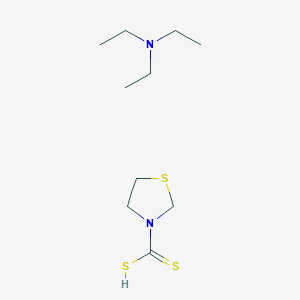
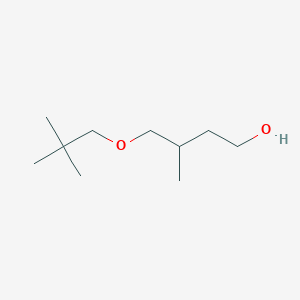
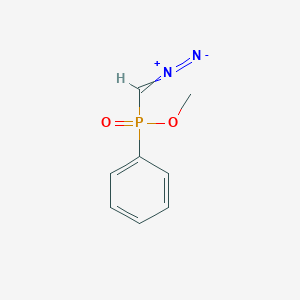
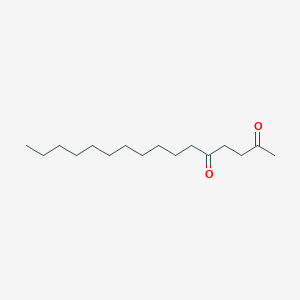
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
